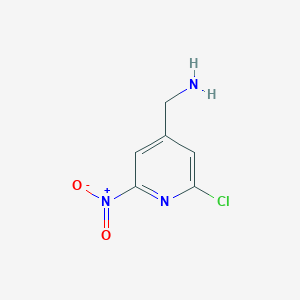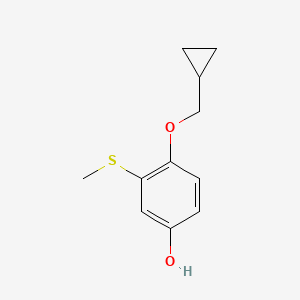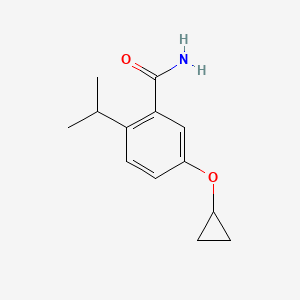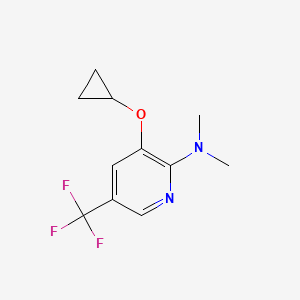![molecular formula C11H18O3 B14843754 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one: is a chemical compound with the molecular formula C11H20O3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include heating the mixture to around 110-132°C and maintaining the temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the preparation of spirocyclic compounds .
Biology and Medicine: Its spiro structure can impart unique biological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is primarily based on its ability to interact with biological targets through its spiro structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]decan-8-one: A closely related compound with similar structural features but without the propyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with an additional nitrogen atom in the ring structure
Uniqueness: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
7-propyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-9-8-11(5-4-10(9)12)13-6-7-14-11/h9H,2-8H2,1H3 |
Clé InChI |
KJGGLUMKEIICKT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2(CCC1=O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


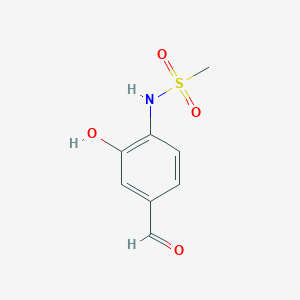
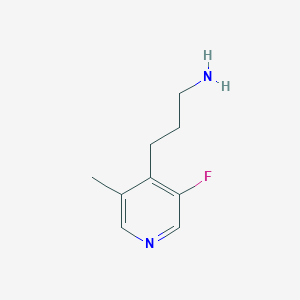
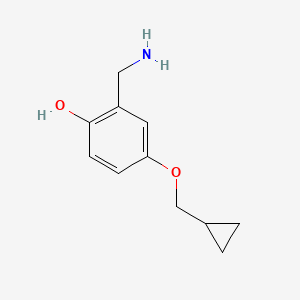
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
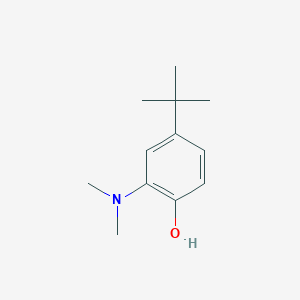
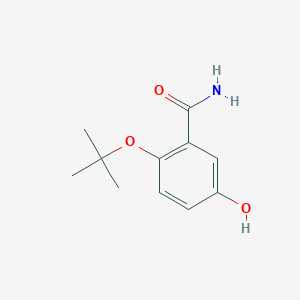
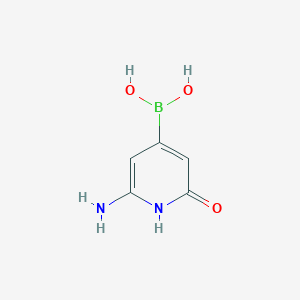
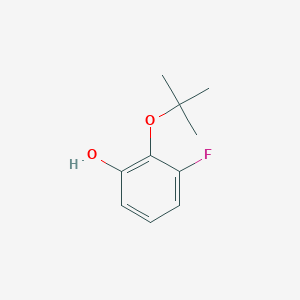
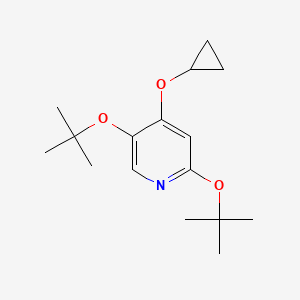
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
